molecular formula C18H10F5P B1296587 (Pentafluorophenyl)diphenylphosphine CAS No. 5525-95-1

(Pentafluorophenyl)diphenylphosphine

Cat. No. B1296587
CAS RN: 5525-95-1
M. Wt: 352.2 g/mol
InChI Key: KUTXTUCJQJPJBH-UHFFFAOYSA-N
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Description

“(Pentafluorophenyl)diphenylphosphine” is a chemical compound with the molecular formula C18H10F5P and a molecular weight of 352.24 . It is also known by the synonyms “Diphenyl (pentafluorophenyl)phosphine” and "FDPP" .


Molecular Structure Analysis

The InChI code for “(Pentafluorophenyl)diphenylphosphine” is 1S/C18H10F5P/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(Pentafluorophenyl)diphenylphosphine” is a solid at 20°C . It has a boiling point of 353.7±42.0°C at 760 mmHg and a melting point of 71-72°C . It is stored at 4°C, protected from light, and under nitrogen .

Scientific Research Applications

Electrolyte Additive in High-Voltage Lithium-Ion Batteries

(Pentafluorophenyl)diphenylphosphine (PFPDPP) shows promise as an effective dual-functional additive for high-voltage LiNi0.5Mn1.5O4 (LNMO) cathodes in lithium-ion batteries. It can stabilize the LiPF6 salt and contribute to the formation of a cathode–electrolyte interphase (CEI), leading to enhanced battery life and performance. This additive suppresses the decomposition of LiPF6 into LiF, PO3F2−, and PO2F2−, as evidenced by nuclear magnetic resonance spectroscopy. Its presence in the battery electrolyte has been shown to significantly improve capacity retention and suppress self-discharge, making it a valuable component for advancing battery technology (Bolloju et al., 2019).

In Chemical Reactions and Synthesis

PFPDPP reacts with nitrilimines in a multistep process leading to the formation of unstable fused heterocycles with a fluorophosphorane moiety. This reaction is significant in the synthesis of complex organic molecules and highlights the compound's utility in advanced chemical synthesis. The subsequent hydrolysis of these products involves the cleavage of N-N bonds in intermediate phosphorylated hydrazones, ultimately yielding diphenyl(6-arylamino-2,3,4,5-tetrafluorophenyl)phosphine oxides (Trishin et al., 2001).

Electrochemical Studies

PFPDPP has been studied in the context of electrochemical reactions, particularly in high-voltage lithium-ion batteries. Its addition to the electrolyte has shown improvements in the cycling performance of these batteries. Electrochemical measurements and X-ray photoelectron spectroscopy analyses indicate that PFPDPP facilitates the formation of a protective film on electrode materials, which is crucial for enhancing the longevity and efficiency of batteries (Xu et al., 2012).

In Molecular Structure Analysis

The reaction of PFPDPP with various compounds has been used to synthesize new molecules, such as tetrafluoro-6-(p-methoxyphenylamino)phenyl diphenylphosphine oxide. These reactions contribute to our understanding of molecular structures and interactions, particularly in the field of organophosphorus chemistry. Studies involving X-ray diffraction data provide insights into the steric characteristics of these phosphines, which are comparable to those known for triarylphosphines (Trishin et al., 2008).

In Theoretical Chemistry

The compound has also been the subject of theoretical studies to understand its structural and electronic properties. For instance, density functional theory studies have been conducted to investigate the variations in P=O bond lengths in related phosphine oxide structures, enhancing our understanding of molecular interactions and bond strengths in these compounds (Lane & Saunders, 2020).

Organometallic Chemistry

In organometallic chemistry, PFPDPP reacts with metal carbonyl halides, such as rhenium pentacarbonyl halides, to yield complexes with terminal halogens and bridging phosphine groups. These reactions contribute to the synthesis of new metal-organic frameworks and complexes, important in catalysis and material science (Storhoff, 1972).

Safety And Hazards

“(Pentafluorophenyl)diphenylphosphine” is classified as harmful and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gear, and washing thoroughly after handling .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F5P/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTXTUCJQJPJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306323
Record name Diphenyl(pentafluorophenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(pentafluorophenyl)phosphine

CAS RN

5525-95-1
Record name (Pentafluorophenyl)diphenylphosphine
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Record name Diphenyl(pentafluorophenyl)phosphine
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Record name Diphenyl(pentafluorophenyl)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
S Bolloju, CY Chiou, T Vikramaditya, JT Lee - Electrochimica Acta, 2019 - Elsevier
(Pentafluorophenyl)diphenylphosphine (PFPDPP) is studied as an effective dual-functional additive for high-voltage LiNi 0.5 Mn 1.5 O 4 (LNMO) cathodes. The additive can stabilize the …
Number of citations: 39 www.sciencedirect.com
O Bin Shawkataly, ML Chong, HK Fun… - … Section C: Crystal …, 1996 - scripts.iucr.org
(IUCr) (Pentafluorophenyl)diphenylphosphine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 organic compounds Volume 52 Part 7 Pages 1725-1727 …
Number of citations: 7 scripts.iucr.org
YG Trishin, OV Gozhina, LA Tamm, AI Stash… - Russian Journal of …, 2008 - Springer
The reaction of (pentafluorophenyl)diphenylphosphine with C-ethoxycarbonyl-(p-methoxyphenyl) nitrile imine was used to synthesize [2,3,4,5-tetrafluoro-6-(p-methoxyphenylamino)…
Number of citations: 2 link.springer.com
L Villanueva, S Bernès, H Torrens - Acta Crystallographica Section E …, 2003 - scripts.iucr.org
(IUCr) Bis(μ-pentafluorobenzenethiolato-κ2S:S)-trans-bis{(pentafluorobenzenethiolato-κS)[(pentafluorophenyl)diphenylphosphine-κP]palladium(II)} Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 5 scripts.iucr.org
J Fawcett, EG Hope, LA Peck - Acta Crystallographica Section C …, 1998 - scripts.iucr.org
(IUCr) trans-Carbonyl(pentafluorophenyl-C)bis[(pentafluorophenyl)diphenylphosphine-P]iridium(I) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 metal-organic …
Number of citations: 2 scripts.iucr.org
O Shawkataly, IA Khan, CS Yeap… - … Section E: Structure …, 2010 - scripts.iucr.org
The asymmetric unit of the title triangulo-triruthenium compound, [Ru3(C25H22As2)(C18H10F5P)(CO)9]·CHCl3, contains one molecule of the triangulo-triruthenium complex and one …
Number of citations: 1 scripts.iucr.org
O bin Shawkataly, IA Khan, CS Yeap… - … Section E: Structure …, 2010 - ncbi.nlm.nih.gov
The asymmetric unit of the title triangulo-triruthenium compound,[Ru 3 (C 25 H 22 As 2)(C 18 H 10 F 5 P)(CO) 9]· CHCl 3, contains one molecule of the triangulo-triruthenium complex …
Number of citations: 0 www.ncbi.nlm.nih.gov
YG Trishin, VI Namestnikov - Russian journal of general chemistry, 2003 - Springer
Reaction of (Pentafluorophenyl)diphenylphosphine with Azadicarboxylic Acid Dimorpholide Page 1 1070-3632/03/7309-1491 $25.00C2003 MAIK [Nauka/Interperiodica] Russian …
Number of citations: 1 link.springer.com
V Farina, S Kapadia, B Krishnan, C Wang… - The Journal of …, 1994 - ACS Publications
The effect of added Cul on the kinetics of a typical Stille coupling was studied. With triphenylphosphine as Pd ligand, cocatalytic Cu (I) salts can yield a> 100-fold rate increase over the …
Number of citations: 686 pubs.acs.org
H Fujimoto, M Kusano, T Kodama, M Tobisu - Organic letters, 2020 - ACS Publications
We report on a method for the synthesis of fluorinated dibenzophospholes using triarylphosphine via dearylative annulation with an aryne. This intermolecular annulation allows the …
Number of citations: 30 pubs.acs.org

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